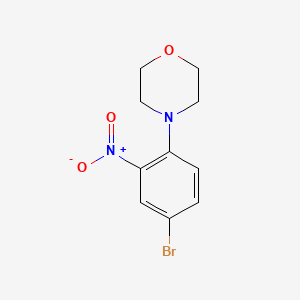
5-Bromo-2-morpholinonitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-morpholinonitrobenzene is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-2-morpholinonitrobenzene exhibit promising anticancer properties. For instance, derivatives of nitrobenzene compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species levels . This mechanism highlights the potential of this compound as a scaffold for developing new anticancer agents.
Protein Kinase Inhibition
The compound has been investigated for its ability to inhibit specific protein kinases, which are critical in cancer cell proliferation. For example, certain analogs demonstrated potent activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E mutations, which are common in various cancers . These findings suggest that this compound could serve as a lead compound for designing targeted therapies.
Synthesis of Biologically Active Compounds
This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various substitutions that can enhance biological activity.
Synthesis Pathways
The synthesis typically involves:
- Nitration of Bromobenzene : Starting with bromobenzene, nitration can introduce the nitro group at the desired position.
- Morpholine Substitution : The introduction of morpholine can be achieved through nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.
Case Study 1: Antitumor Activity
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound induced G2/M phase arrest and inhibited tubulin polymerization, leading to cell death . This highlights its potential as an effective agent against drug-resistant tumors.
Case Study 2: Antimicrobial Properties
Research has also explored the antimicrobial properties of nitro-substituted benzene derivatives. Compounds similar to this compound showed activity against various bacterial strains, suggesting its utility in developing new antibiotics .
Comparative Data Table
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 0.57 | Induces apoptosis via ROS accumulation |
| Analog A | Protein Kinase Inhibition | 32 | Inhibits EGFR signaling pathway |
| Analog B | Antimicrobial | 10 | Disrupts bacterial cell wall synthesis |
Propriétés
Formule moléculaire |
C10H11BrN2O3 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
4-(4-bromo-2-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 |
Clé InChI |
SLINWEITYAGYMQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













